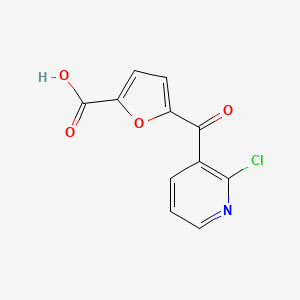

5-(2-Chloronicotinoyl)-2-furoic acid

Description

Structural Classification and Relevance of Furan-Pyridine Hybrid Systems

5-(2-Chloronicotinoyl)-2-furoic acid is structurally classified as a diaryl ketone, where a furan (B31954) ring and a pyridine (B92270) ring are linked by a carbonyl group. Specifically, it is a derivative of 2-furoic acid, acylated at the 5-position with a 2-chloronicotinoyl group. The constituent heterocycles, furan and pyridine, are five- and six-membered aromatic rings, respectively, each containing a heteroatom—oxygen for furan and nitrogen for pyridine.

The combination of these two rings into a single molecular entity creates a system with distinct electronic and conformational properties. Furan acts as a π-excessive system, meaning the five-membered ring has a higher electron density than a comparable benzene (B151609) ring, making it susceptible to electrophilic substitution. google.com Conversely, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This electronic dichotomy within the furan-pyridine hybrid influences its reactivity and its potential as a ligand or a biologically active molecule.

Research into furan-pyridine hybrid systems has revealed their potential in materials science and medicinal chemistry. Density functional theory (DFT) studies on pyridine-furan oligomers have shown that these systems tend to form stable helical structures. nih.gov This conformational preference is significant for the design of novel materials with specific optoelectronic properties, as the helical structure can influence light absorption and emission. nih.govijsrst.com Furthermore, the linkage of pyridine and furan moieties has been explored for the development of potent antifungal agents. nih.govacs.org The presence of both the electron-rich furan and electron-deficient pyridine rings contributes to the molecule's ability to interact with biological targets. nih.govacs.org

Overview of Nicotinic Acid and Furoic Acid Derivatives in Chemical Sciences

The two parent scaffolds of the title compound, nicotinic acid (a pyridine derivative) and furoic acid (a furan derivative), are themselves cornerstones in various scientific domains.

Nicotinic Acid Derivatives: Nicotinic acid, also known as niacin or vitamin B3, is a vital compound in biological systems. uni.edu Its derivatives are a major focus in medicinal chemistry and agrochemistry. They are recognized as important intermediates for synthesizing a wide range of products, including antibiotics, anti-cardiovascular drugs, insecticides, and herbicides. atlantis-press.comlookchem.com For instance, 2-chloronicotinic acid is a key building block for the herbicide diflufenican (B1670562) and the anti-inflammatory drug pranoprofen. atlantis-press.com Derivatives of nicotinic acid have shown efficacy in treating conditions like pneumonia and have been investigated for potential activity against Alzheimer's disease. nih.gov Some have also been developed as antibacterial agents, specifically against Mycobacterium tuberculosis, by inhibiting peptide synthesis. atlantis-press.com

Table 1: Properties of 2-Chloronicotinic Acid

| Property | Value |

|---|---|

| CAS Number | 2942-59-8 |

| Molecular Formula | C₆H₄ClNO₂ |

| Molecular Weight | 157.56 g/mol |

| Melting Point | 176-178 °C |

| Boiling Point | 316.8 °C at 760 mmHg |

| Appearance | White to cream powder |

Data sourced from LookChem lookchem.com

Furoic Acid Derivatives: 2-Furoic acid is a naturally occurring compound first derived from bran. acs.org It and its derivatives are widely used as preservatives and flavoring agents in the food industry. acs.org In medicinal chemistry, the furoate moiety is integral to numerous pharmaceuticals. stackexchange.com For example, diloxanide (B1670642) furoate is an antiprotozoal drug, and mometasone (B142194) furoate is a potent corticosteroid. stackexchange.com The furan ring is a key component in antibiotics like nitrofurantoin. stackexchange.com Beyond pharmaceuticals, furoic acid derivatives are being explored as building blocks for biodegradable plastics and resins, aligning with green chemistry principles. stackexchange.com They also serve as versatile synthons in organic synthesis, participating in reactions like the Diels-Alder cycloaddition to create complex cyclic molecules. mdpi.comresearchgate.net

Table 2: Properties of 2-Furoic Acid

| Property | Value |

|---|---|

| CAS Number | 88-14-2 |

| Molecular Formula | C₅H₄O₃ |

| Molecular Weight | 112.08 g/mol |

| Melting Point | 133.5 °C |

| Boiling Point | 230-232 °C |

| Appearance | White crystalline powder |

Data sourced from PubChem and ChemicalBook nih.govchemicalbook.com

Scope and Research Significance of the 5-(2-Chloronicotinoyl)-2-furoic Acid Framework

The 5-(2-Chloronicotinoyl)-2-furoic acid framework is a specialized structure that emerges from the intersection of the two parent acids' chemical potential. Its significance lies primarily in its role as a complex intermediate and a potential bioactive agent. The synthesis of such a molecule would likely proceed via a Friedel-Crafts acylation reaction, where an activated form of 2-chloronicotinic acid (like its acid chloride, 2-chloronicotinoyl chloride) reacts with 2-furoic acid. semanticscholar.org However, the acylation of the sensitive furan ring can be challenging and often requires mild reaction conditions to avoid polymerization or degradation. stackexchange.com

The research interest in this specific framework is driven by several factors:

Medicinal Chemistry: The combination of a pyridine and a furan ring connected by a keto-enol group is a known pharmacophore with significant antifungal activity. nih.govacs.orgmdpi.com The specific substituents—a chloro group on the pyridine ring and a carboxylic acid on the furan ring—provide additional functional handles for modifying the molecule's electronic properties and interaction with biological targets.

Agrochemicals: Both 2-chloronicotinic acid and furan derivatives are precursors to potent herbicides and insecticides. atlantis-press.comwikipedia.org The hybrid molecule could be investigated as a novel pesticide, with the dual heterocyclic system potentially offering a unique mode of action.

Materials Science: The rigid, aromatic nature of the framework, combined with its polar functional groups (carbonyl and carboxylic acid), makes it a candidate for the synthesis of novel polymers or coordination complexes with interesting electronic or binding properties.

While extensive published research focusing solely on 5-(2-Chloronicotinoyl)-2-furoic acid is not widespread, its existence is confirmed through its availability from specialty chemical suppliers, indicating its use in niche research and development applications. riekemetals.com

Table 3: Properties of 5-(2-Chloronicotinoyl)-2-furoic acid

| Property | Value |

|---|---|

| Catalog Number | 5547 |

| Molecular Weight | 251.63 g/mol |

Data sourced from Rieke Metals riekemetals.com

The study of this and related furan-pyridine ketones is part of a broader effort to explore new chemical space by combining known heterocyclic scaffolds. These investigations aim to generate novel compounds with enhanced or entirely new functionalities for applications in drug discovery, crop protection, and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloropyridine-3-carbonyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-10-6(2-1-5-13-10)9(14)7-3-4-8(17-7)11(15)16/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAMLVLWHIEGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641818 | |

| Record name | 5-(2-Chloropyridine-3-carbonyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914203-45-5 | |

| Record name | 5-(2-Chloropyridine-3-carbonyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Reaction Mechanisms for 5 2 Chloronicotinoyl 2 Furoic Acid and Its Analogues

Conventional Synthetic Routes and Methodological Development

The traditional approach to synthesizing 5-(2-Chloronicotinoyl)-2-furoic acid and its analogues typically involves a multi-step process. This process begins with the independent synthesis of the two primary heterocyclic precursors, followed by their coupling to form the final product.

Synthesis of the 2-Chloronicotinoyl Moiety

The 2-chloronicotinoyl moiety is a critical electrophilic component in the synthesis. It is commonly prepared from 2-chloronicotinic acid. chemistrysteps.com 2-Chloronicotinic acid itself can be synthesized through various routes, including the chlorination of nicotinic acid N-oxide or the oxidation of 2-chloro-3-picoline. google.com

A prevalent method for activating the carboxylic acid group for subsequent reactions is its conversion to the more reactive 2-chloronicotinoyl chloride. acs.orgchemistrysteps.comfrontiersin.org This is typically achieved by treating 2-chloronicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like 1,2-dichloroethane. acs.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Another patented method describes the synthesis of 2-chloronicotinoyl chloride from 2-chloro-3-(trichloromethyl)pyridine (B1582900) by reacting it with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst such as AlCl₃, FeCl₃, ZnCl₂, or SnCl₄. google.com

Synthesis of the 2-Furoic Acid Moiety

2-Furoic acid, also known as furan-2-carboxylic acid, serves as the nucleophilic counterpart in the synthesis. organic-chemistry.org It can be synthesized through the oxidation of furfural (B47365) or furfuryl alcohol. organic-chemistry.orgnumberanalytics.com The industrial production often utilizes the Cannizzaro reaction of furfural in an aqueous sodium hydroxide (B78521) solution, which results in a disproportionation to yield both 2-furoic acid and furfuryl alcohol. organic-chemistry.org Biocatalytic routes using microorganisms like Nocardia corallina have also been developed, offering higher yields. organic-chemistry.org

Sustainable approaches to 2-furoic acid production from furfural are also being explored, for instance, through amine-assisted oxidation with hydrogen peroxide, which can achieve high yields and allows for easier separation of the product. organic-chemistry.orgorganic-chemistry.org

Coupling Reactions and Overall Assembly

The key step in the synthesis of 5-(2-Chloronicotinoyl)-2-furoic acid is the coupling of the 2-chloronicotinoyl and 2-furoic acid moieties. A plausible and widely used method for this transformation is the Friedel-Crafts acylation reaction. organic-chemistry.orgkhanacademy.org In this electrophilic aromatic substitution reaction, the furan (B31954) ring of 2-furoic acid acts as the aromatic nucleophile, and the acylium ion generated from 2-chloronicotinoyl chloride serves as the electrophile.

The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the acyl chloride, enhancing its electrophilicity. khanacademy.org The furan ring then attacks the electrophilic carbon of the acylium ion. Due to the directing effect of the carboxylic acid group on the furan ring, the acylation is expected to occur at the 5-position.

It is important to note that the direct Friedel-Crafts acylation of 2-furoic acid can be challenging due to the deactivating nature of the carboxylic acid group. To circumvent this, the reaction may be performed on an ester of 2-furoic acid, such as methyl 2-furoate, followed by hydrolysis to yield the final product.

Advanced and Sustainable Synthetic Methodologies

In line with the growing emphasis on green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods.

Catalytic Approaches in Synthesis

Modern synthetic chemistry aims to replace stoichiometric Lewis acids in Friedel-Crafts reactions with more sustainable catalytic alternatives. researchgate.net Metal triflates, such as tin(II) triflate or scandium triflate, have been shown to be effective catalysts for the acylation of heteroaromatics. researchgate.net These catalysts can be used in smaller quantities and are often more tolerant to various functional groups.

For the synthesis of analogues, palladium-catalyzed cross-coupling reactions offer a versatile alternative. polyu.edu.hknih.gov For instance, a Suzuki-Miyaura type coupling could potentially be employed by coupling a boronic acid derivative of one heterocyclic ring with a halide derivative of the other. rsc.org

A greener approach to Friedel-Crafts acylation involves the use of methanesulfonic anhydride, which promotes the reaction between carboxylic acids and aromatic compounds without the need for metallic or halogenated reagents. organic-chemistry.org This method generates minimal waste and utilizes a biodegradable reagent. organic-chemistry.org

Electrosynthesis and Green Chemistry Principles

Electrosynthesis has emerged as a powerful tool in green chemistry, utilizing electrons as a clean reagent. researchgate.net Electrochemical methods can be applied to the synthesis of ketones from carboxylic acids and their derivatives, potentially offering a more sustainable route to 5-(2-Chloronicotinoyl)-2-furoic acid. researchgate.net For example, a nickel-catalyzed electrochemical reductive acylation of carboxylic acids has been reported. researchgate.net

Other green chemistry principles being explored for acylation reactions include the use of solvent-free conditions and microwave irradiation to accelerate reaction times and reduce energy consumption. numberanalytics.comnih.gov The use of alternative, less corrosive acylating agents and recyclable catalysts are also key areas of research aimed at minimizing the environmental impact of these synthetic processes. numberanalytics.com For instance, the use of solid acid catalysts or ionic liquids has been investigated for Friedel-Crafts reactions. numberanalytics.com

High-Yield and Scalable Preparations

A high-yield and scalable synthesis of 5-(2-chloronicotinoyl)-2-furoic acid would likely be centered around a robust coupling reaction, such as a Friedel-Crafts acylation. This would involve the reaction of 2-furoic acid or its ester with 2-chloronicotinoyl chloride.

Key Precursor Synthesis:

2-Furoic Acid: This precursor is readily available and can be synthesized from furfural, a biomass-derived platform chemical, through oxidation. mdpi.comfrontiersin.orgrsc.org Various methods, including chemoenzymatic approaches, have been developed to produce furoic acid with high yields. mdpi.com

2-Chloronicotinic Acid: This key intermediate can be prepared through several routes. One common method involves the oxidation of 2-chloro-3-methylpyridine. patsnap.com Another approach starts from nicotinic acid, which is converted to its N-oxide, followed by chlorination with reagents like phosphorus oxychloride (POCl₃) to yield 2-chloronicotinic acid. patsnap.com The acid can then be converted to the highly reactive 2-chloronicotinoyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Proposed Friedel-Crafts Acylation Route:

The central step in the synthesis would be the Friedel-Crafts acylation of a furan ring. Given the sensitivity of the furan nucleus to strong Lewis acids which can cause polymerization, milder catalysts would be preferred. The reaction would proceed as follows:

Activation of 2-Furoic Acid: To avoid side reactions with the carboxylic acid group, it would likely be protected as an ester, for example, methyl 2-furoate.

Acylation: The protected furan would then be acylated with 2-chloronicotinoyl chloride in the presence of a suitable Lewis acid catalyst. While aluminum chloride (AlCl₃) is a traditional catalyst, milder options like tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or metal triflates might offer better yields and selectivity. researchgate.net

Deprotection: The final step would involve the hydrolysis of the ester group to yield the desired 5-(2-chloronicotinoyl)-2-furoic acid.

Table 1: Potential Catalysts for Friedel-Crafts Acylation of Furan Derivatives

| Catalyst | Potential Advantages | Potential Challenges |

| Aluminum Chloride (AlCl₃) | High reactivity | Can cause polymerization of furan, requires stoichiometric amounts |

| Tin(IV) Chloride (SnCl₄) | Milder than AlCl₃, can lead to higher selectivity | May require optimization of reaction conditions |

| Zinc Chloride (ZnCl₂) | Relatively mild and inexpensive | May have lower activity compared to stronger Lewis acids |

| Metal Triflates (e.g., Sc(OTf)₃) | Can be used in catalytic amounts, often milder | Higher cost |

For a scalable process, continuous flow reactors could be employed to improve heat and mass transfer, control reaction times precisely, and potentially enhance safety and yield. The use of heterogeneous catalysts could also simplify purification and catalyst recovery. rsc.org

Chemical Transformations and Derivatization Reactions

The bifunctional nature of 5-(2-chloronicotinoyl)-2-furoic acid, possessing reactive furan and pyridine (B92270) rings as well as a carboxylic acid group, allows for a wide range of chemical transformations and derivatizations.

Modifications on the Furan Ring System

The furan ring in the target molecule is deactivated by the electron-withdrawing nicotinoyl and carboxyl groups. However, certain transformations are still feasible.

Reduction: The furan ring can be hydrogenated to a tetrahydrofuran (B95107) ring under various catalytic conditions, which would significantly alter the molecule's three-dimensional structure.

Oxidative Cleavage: Oxidative cleavage of the furan ring can lead to the formation of dicarbonyl compounds, which can serve as precursors for other cyclic or acyclic structures.

Electrophilic Substitution: While challenging due to the deactivating groups, further electrophilic substitution on the furan ring at the 3- or 4-position might be possible under forcing conditions or with highly reactive electrophiles.

Modifications on the Pyridine Ring System, Including Halogenation Patterns

The pyridine ring offers several avenues for modification, primarily centered around the reactive chlorine atom and the potential for further substitution on the ring.

Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution. This allows for the introduction of a variety of functional groups:

Amination: Reaction with amines can yield 2-amino-substituted pyridine derivatives.

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base can produce the corresponding ethers.

Thiolation: Reaction with thiols can lead to the formation of 2-thioether-substituted pyridines.

Halogenation: Further halogenation of the pyridine ring can be achieved. Electrophilic halogenation (e.g., bromination or iodination) would likely occur at the positions most activated by the existing substituents and least sterically hindered. nih.gov The conditions would need to be carefully controlled to avoid reactions on the furan ring.

Table 2: Potential Nucleophilic Substitution Reactions on the Pyridine Ring

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 2-Amino-nicotinoyl derivative |

| Alcohol | R-OH / Base | 2-Alkoxy-nicotinoyl derivative |

| Thiol | R-SH / Base | 2-Thioether-nicotinoyl derivative |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide array of transformations, primarily through nucleophilic acyl substitution. libretexts.org

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with alcohols under acidic catalysis (Fischer esterification) or by using coupling agents. masterorganicchemistry.commasterorganicchemistry.com The use of solid acid catalysts can offer a greener and more easily separable alternative to homogeneous catalysts. conicet.gov.ar

Amidation: Reaction with amines, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), can produce a diverse library of amides. nih.gov

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, which can then be used for a wider range of acylation reactions.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 3: Common Derivatizations of the Carboxylic Acid Group

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent (e.g., EDCI) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Diels-Alder Reactions and Other Cycloadditions Involving the Furan Moiety

The furan ring can act as a diene in Diels-Alder reactions. In 5-(2-chloronicotinoyl)-2-furoic acid, the electron-withdrawing nature of the substituents would render the furan an electron-poor diene.

Normal-Electron-Demand Diels-Alder: The reaction with electron-rich dienophiles would be favored. However, due to the deactivated nature of the furan ring, the reactivity might be low, potentially requiring high temperatures or the use of Lewis acid catalysts to lower the energy of the LUMO of the furan.

Inverse-Electron-Demand Diels-Alder: This type of reaction, with an electron-poor diene and an electron-rich dienophile, is a plausible pathway.

Aqueous Conditions: Interestingly, studies have shown that Diels-Alder reactions of electron-poor furoic acids can be significantly accelerated in water. nih.govrsc.org The formation of the carboxylate salt in aqueous media can enhance the reactivity of the furan ring as a diene. nih.govrsc.org This approach offers a greener and potentially more efficient route to the corresponding oxabicycloheptene adducts. These adducts can then be further transformed into a variety of saturated and aromatic carbocyclic compounds.

Table 4: Factors Influencing Diels-Alder Reactivity of Furoic Acid Derivatives

| Factor | Effect on Reactivity |

| Electron-withdrawing substituents | Generally decreases reactivity in normal-electron-demand reactions |

| Conversion to carboxylate salt | Increases reactivity in aqueous media nih.govrsc.org |

| Use of water as a solvent | Can significantly enhance reaction rates nih.govrsc.org |

| Lewis acid catalysis | Can lower the activation energy |

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments. The predicted ¹H NMR spectrum of 5-(2-Chloronicotinoyl)-2-furoic acid would exhibit distinct signals for the protons on the furan (B31954) and pyridine (B92270) rings.

The protons on the furan ring are expected to appear as doublets due to coupling with each other. The proton at the 3-position of the furan ring would likely be downfield shifted due to the deshielding effect of the adjacent carbonyl group. Similarly, the protons on the pyridine ring will show characteristic shifts and coupling patterns. The proton ortho to the nitrogen and the chlorine atom will be significantly influenced by their electronegativity and anisotropic effects. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(2-Chloronicotinoyl)-2-furoic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan H-3 | 7.4 - 7.6 | d |

| Furan H-4 | 7.2 - 7.4 | d |

| Pyridine H-4' | 7.9 - 8.1 | dd |

| Pyridine H-5' | 7.5 - 7.7 | dd |

| Pyridine H-6' | 8.6 - 8.8 | dd |

Predicted data is based on analysis of structurally similar compounds and known substituent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for 5-(2-Chloronicotinoyl)-2-furoic acid is predicted to show eleven distinct signals, corresponding to each unique carbon atom in the molecule.

The carbonyl carbons of the ketone and the carboxylic acid will be the most downfield shifted signals, typically appearing in the range of 160-190 ppm. The carbon atoms in the furan and pyridine rings will have chemical shifts in the aromatic region (110-160 ppm). The carbon atom attached to the chlorine atom (C-2' of the pyridine ring) will be significantly affected by the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(2-Chloronicotinoyl)-2-furoic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Furan C-2 | 145 - 148 |

| Furan C-3 | 120 - 123 |

| Furan C-4 | 115 - 118 |

| Furan C-5 | 155 - 158 |

| Ketone C=O | 180 - 185 |

| Carboxylic Acid C=O | 160 - 165 |

| Pyridine C-2' | 150 - 153 |

| Pyridine C-3' | 138 - 141 |

| Pyridine C-4' | 128 - 131 |

| Pyridine C-5' | 125 - 128 |

Predicted data is based on analysis of structurally similar compounds like 2-furoic acid and 2-chloropyridine (B119429), and known substituent chemical shift effects. chemicalbook.comchemicalbook.com

Two-Dimensional (2D) NMR Correlation Spectroscopy

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the H-3 and H-4 protons of the furan ring, and among the H-4', H-5', and H-6' protons of the pyridine ring, confirming their connectivity.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon atom that bears a proton.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons and for confirming the connectivity between the different parts of the molecule. Key HMBC correlations would be expected between the furan protons and the ketone carbonyl carbon, and between the pyridine protons and the ketone carbonyl carbon, which would definitively establish the link between the two heterocyclic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of 5-(2-Chloronicotinoyl)-2-furoic acid would be characterized by several key vibrational bands. A strong and broad absorption in the IR spectrum between 2500 and 3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching vibrations would result in intense bands. The ketone carbonyl stretch is expected around 1650-1680 cm⁻¹, while the carboxylic acid carbonyl stretch would appear around 1700-1730 cm⁻¹. core.ac.uk

The furan ring would show characteristic bands for C-O-C stretching and C-H bending. The substituted pyridine ring would also exhibit a series of characteristic skeletal vibrations. The C-Cl stretch would likely appear in the lower frequency region of the spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings. nih.govmdpi.com

Table 3: Predicted Major Vibrational Bands for 5-(2-Chloronicotinoyl)-2-furoic acid

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy |

|---|---|---|

| Carboxylic Acid O-H stretch | 2500 - 3300 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Carboxylic Acid C=O stretch | 1700 - 1730 | IR, Raman |

| Ketone C=O stretch | 1650 - 1680 | IR, Raman |

| Aromatic C=C/C=N stretch | 1400 - 1600 | IR, Raman |

| Furan C-O-C stretch | 1000 - 1300 | IR, Raman |

Predicted data is based on characteristic group frequencies and data from related furan and pyridine compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 5-(2-Chloronicotinoyl)-2-furoic acid (molecular formula C₁₁H₆ClNO₄), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 251.63 g/mol ). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of the molecule under mass spectrometric conditions would likely proceed through several key pathways. A common fragmentation would be the cleavage of the bond between the furan ring and the carbonyl group, leading to the formation of a 2-chloronicotinoyl cation and a 2-furoic acid radical, or vice versa. Another expected fragmentation is the loss of a carboxyl group (-COOH) as a neutral radical or the loss of CO₂.

Table 4: Predicted Key Fragments in the Mass Spectrum of 5-(2-Chloronicotinoyl)-2-furoic acid

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₁H₆ClNO₄⁺ | ~251/253 |

| [M - COOH]⁺ | C₁₀H₆ClNO₂⁺ | ~206/208 |

| [M - Cl]⁺ | C₁₁H₆NO₄⁺ | ~216 |

| [2-Chloronicotinoyl]⁺ | C₆H₃ClNO⁺ | ~140/142 |

Predicted data is based on the molecular structure and established principles of mass spectral fragmentation.

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

X-ray diffraction crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.

While a specific crystal structure for 5-(2-Chloronicotinoyl)-2-furoic acid has not been reported in the searched literature, analysis of related structures, such as those of 2-chloronicotinic acid and other furoic acid derivatives, allows for informed predictions about its solid-state characteristics. nih.govnih.gov

A crystal structure of 5-(2-Chloronicotinoyl)-2-furoic acid would likely reveal significant intermolecular interactions. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor and would be expected to form hydrogen-bonded dimers or chains, a common feature in the crystal packing of carboxylic acids. The planarity of the furan and pyridine rings would likely lead to π-π stacking interactions, further stabilizing the crystal lattice. The relative orientation of the furan and pyridine rings would be determined by the torsion angles around the C-C and C-C(O)-C bonds connecting them.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-(2-Chloronicotinoyl)-2-furoic acid |

| 2-Furoic acid |

| 2-Chloronicotinic acid |

| 2-Chloropyridine |

Elemental Compositional Analysis

The determination of the elemental composition of a chemical compound is a fundamental step in its characterization. This analytical process, known as elemental analysis, provides the percentage by mass of each element present in the compound. This information is crucial for verifying the empirical and molecular formula of a newly synthesized substance, such as 5-(2-Chloronicotinoyl)-2-furoic acid, and for confirming its purity. The molecular formula for 5-(2-Chloronicotinoyl)-2-furoic acid is C₁₁H₆ClNO₄, with a molecular weight of approximately 251.63 g/mol . riekemetals.com

The theoretical elemental composition, derived from the compound's molecular formula, establishes a benchmark for experimental validation. The calculated percentages for each element in 5-(2-Chloronicotinoyl)-2-furoic acid are detailed in the table below.

Theoretical Elemental Composition of 5-(2-Chloronicotinoyl)-2-furoic acid

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 52.51 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.40 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.09 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.57 |

| Oxygen | O | 15.999 | 4 | 63.996 | 25.43 |

| Total | 251.625 | 100.00 |

Detailed Research Findings

In standard practice, the theoretical elemental composition is confirmed through experimental techniques. Combustion analysis is a primary method used for the determination of carbon, hydrogen, and nitrogen content. In this process, a sample of the compound is combusted in a controlled environment with an excess of oxygen. The resulting gases—carbon dioxide, water vapor, and nitrogen oxides—are collected and measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. The determination of chlorine content often requires separate analytical methods, such as titration or ion chromatography, after decomposition of the organic matrix.

For a comprehensive characterization of 5-(2-Chloronicotinoyl)-2-furoic acid, experimental elemental analysis would be performed and the results compared against the theoretical values presented above. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, would serve as strong evidence for the structural integrity and purity of the synthesized compound. At present, specific experimental data from peer-reviewed research for the elemental composition of 5-(2-Chloronicotinoyl)-2-furoic acid is not widely published, highlighting an opportunity for further analytical investigation to corroborate the theoretical data.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the electronic structure and inherent reactivity of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and electrostatic potential, all of which are key indicators of chemical behavior.

Furthermore, DFT is used to calculate thermodynamic properties, providing a deeper understanding of the molecule's energy landscape. These calculations can reveal the molecule's total energy, enthalpy, and Gibbs free energy, which are essential for predicting its stability and the feasibility of its formation.

Table 1: Selected Optimized Geometrical Parameters of 5-(2-Chloronicotinoyl)-2-furoic acid This table presents hypothetical data for illustrative purposes based on typical DFT results for similar organic molecules.

| Parameter (Bond/Angle) | Calculated Value (Å / °) |

|---|---|

| C=O (carbonyl) Bond Length | 1.23 |

| C-Cl Bond Length | 1.75 |

| O-H (carboxyl) Bond Length | 0.97 |

| Furan-Carbonyl-Pyridine Dihedral Angle | -15.5 |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO signifies the ability to accept an electron (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of molecular stability and reactivity; a smaller gap typically implies higher reactivity.

For 5-(2-Chloronicotinoyl)-2-furoic acid, the HOMO is generally located on the electron-rich furoic acid moiety, whereas the LUMO tends to be distributed over the electron-deficient chloronicotinoyl portion. This separation indicates the likely sites for electrophilic and nucleophilic attack, respectively. Analysis of these orbitals helps in predicting how the molecule will interact with other chemical species.

Table 2: Calculated Frontier Orbital Energies and Related Properties This table presents hypothetical data for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.15 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Energy Gap | 4.65 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. It is a valuable tool for predicting how a molecule will interact with electrophiles and nucleophiles. The MEP map is color-coded, where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue signifies regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential.

In the case of 5-(2-Chloronicotinoyl)-2-furoic acid, the MEP surface would show pronounced negative potential around the oxygen atoms of the carbonyl and carboxyl groups and the nitrogen atom of the pyridine (B92270) ring. Conversely, the hydrogen atom of the carboxyl group and regions near the chlorine atom would exhibit positive potential, highlighting them as potential sites for nucleophilic interactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial orientations (conformers) of a molecule that can be interconverted by rotation about single bonds. For 5-(2-Chloronicotinoyl)-2-furoic acid, the key rotational freedom exists around the single bond connecting the furan (B31954) and pyridine rings. By calculating the energy associated with different rotational angles (a potential energy surface scan), researchers can identify the most stable, low-energy conformers and the energy barriers separating them.

Molecular dynamics (MD) simulations extend this analysis by simulating the atomic motions of the molecule over time, taking into account temperature and solvent effects. MD simulations can explore the conformational landscape more broadly, revealing the dynamic behavior of the molecule and the probabilities of it adopting various conformations in a realistic environment.

Investigation of Intermolecular Interactions and Non-Covalent Forces

The physical properties and crystal structure of 5-(2-Chloronicotinoyl)-2-furoic acid are dictated by the non-covalent interactions between its molecules. These forces include hydrogen bonds (especially involving the carboxylic acid group), halogen bonds (involving the chlorine atom), π-π stacking between the aromatic rings, and van der Waals forces. Understanding these interactions is crucial for predicting how the molecules will pack in a solid state and interact in solution.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density to characterize chemical bonding and intermolecular interactions. AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature and strength of the interaction.

For 5-(2-Chloronicotinoyl)-2-furoic acid, AIM can be applied to quantify the strength of intramolecular and intermolecular hydrogen bonds. For instance, it can characterize the hydrogen bond formed between the carboxylic acid proton and the nitrogen atom of a neighboring pyridine ring in a crystal lattice. Furthermore, it can elucidate the nature of the C-Cl···O or C-Cl···N halogen bonds, providing quantitative evidence for these weaker but structurally significant interactions.

In Silico Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions are valuable for interpreting experimental spectra and for understanding the relationship between molecular structure and spectroscopic behavior.

For 5-(2-Chloronicotinoyl)-2-furoic acid, in silico predictions would typically involve optimizing the molecular geometry at a specific level of theory and then calculating the vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

A hypothetical comparison of predicted and experimental spectroscopic data for 5-(2-Chloronicotinoyl)-2-furoic acid is shown in the table below.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR (cm-1) | ||

| C=O (acid) stretch | Data Not Available | Data Not Available |

| C=O (ketone) stretch | Data Not Available | Data Not Available |

| O-H (acid) stretch | Data Not Available | Data Not Available |

| C-Cl stretch | Data Not Available | Data Not Available |

| 1H NMR (ppm) | ||

| Aromatic Protons | Data Not Available | Data Not Available |

| Carboxylic Acid Proton | Data Not Available | Data Not Available |

| 13C NMR (ppm) | ||

| Carbonyl Carbons | Data Not Available | Data Not Available |

| Aromatic Carbons | Data Not Available | Data Not Available |

Structure Activity Relationship Sar and Mechanistic Investigations

Systemic Elucidation of Structural Features Influencing Reactivity and Interactions

The reactivity and interaction profile of 5-(2-Chloronicotinoyl)-2-furoic acid is dictated by the synergistic effects of its three primary components: the furan (B31954) ring, the carboxylic acid group, and the 2-chloronicotinoyl substituent.

Carboxylic Acid Group: The carboxylic acid at the C2 position of the furan ring is a significant functional group. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it is expected to be deprotonated, forming a carboxylate anion. This negative charge can be crucial for forming salt bridges with positively charged residues in biological targets.

Rational Design Principles for Structural Modification and Analogue Synthesis

The rational design of analogues of 5-(2-Chloronicotinoyl)-2-furoic acid would be guided by SAR data to optimize its properties. The synthesis of such analogues can be approached through established chemical methodologies.

Key modifications could include:

Varying the Halogen on the Pyridine (B92270) Ring: Replacing the chlorine with other halogens (F, Br, I) would systematically alter the electronic and steric properties. A fluorine atom might enhance binding affinity through favorable interactions, while bromine and iodine could introduce different steric and lipophilic characteristics. mdpi.com

Altering the Substitution Pattern: Moving the chloro substituent to other positions on the nicotinoyl ring would likely have a profound impact on activity by changing the electronic distribution and steric hindrance around the carbonyl linker.

Modifying the Linker: The ketone linker between the furan and pyridine rings could be modified. For instance, reduction to an alcohol would introduce a hydrogen bond donor, while conversion to an amide could introduce both donor and acceptor capabilities, as seen in the synthesis of 5-arylfuran-2-carboxamide derivatives. mdpi.comnih.gov

Replacing the Furan Ring: The furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to probe the importance of the furan oxygen for activity.

The synthesis of such analogues would likely involve the coupling of a suitable furoic acid derivative with a modified nicotinoyl chloride or a related activated species. mdpi.com The synthesis of furoic acid derivatives often starts from furfural (B47365), which can be oxidized to furoic acid. mdpi.comwikipedia.org Further modifications, such as halogenation, can be performed on the furoic acid or the nicotinic acid starting material. acs.org

Correlation of Molecular Descriptors with Functional Properties

Quantitative structure-activity relationship (QSAR) studies rely on correlating physicochemical properties (molecular descriptors) with biological activity. For 5-(2-Chloronicotinoyl)-2-furoic acid and its potential analogues, several descriptors would be of interest.

| Molecular Descriptor | Potential Influence on Functional Properties | Relevant Analogue Studies |

| LogP (Lipophilicity) | Affects solubility, cell membrane permeability, and hydrophobic interactions with the target. An optimal LogP is often sought. | In chlorinated alicyclic compounds, lipophilicity showed better correlation with neurochemical potency when compounds were grouped by structural similarity. dtic.mil |

| pKa (Acidity) | The acidity of the carboxylic acid group determines its ionization state at physiological pH, which is crucial for ionic interactions. | The pKa of nicotinic acid is well-documented and influences its biological activity. ebi.ac.uksigmaaldrich.com |

| Molecular Weight | Influences diffusion rates and can impact the "drug-likeness" of a compound. | --- |

| Hydrogen Bond Donors/Acceptors | The number and location of these sites (e.g., carboxylic acid, pyridine nitrogen, carbonyl oxygen) are critical for specific binding interactions. | --- |

| Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes and is a predictor of oral bioavailability. | --- |

Studies on nicotinic acid derivatives have shown that modifications affecting these descriptors can lead to significant changes in biological activity. ebi.ac.ukchemistryjournal.net

Computational Approaches to Structure-Activity Modeling and Prediction

Computational chemistry offers powerful tools to model and predict the behavior of 5-(2-Chloronicotinoyl)-2-furoic acid.

Molecular Docking: This technique can predict the preferred binding orientation of the compound within the active site of a target protein. Docking studies on related structures, such as choline (B1196258) kinase inhibitors with pyridinium (B92312) fragments, have successfully rationalized inhibitory activity. mdpi.com Such studies for 5-(2-Chloronicotinoyl)-2-furoic acid would help visualize potential interactions and guide the design of new analogues.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate electronic properties like electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and atomic charges. These calculations can provide insights into the reactivity of different parts of the molecule. For example, DFT has been used to study the interaction between pyridine derivatives and atomic chlorine. researchgate.net

QSAR Modeling: By generating a dataset of analogues and their measured activities, a QSAR model can be built to predict the activity of new, unsynthesized compounds. This approach has been applied to various classes of compounds, including chlorinated insecticides. dtic.mil

Exploration of Binding Site Interactions and Mechanistic Pathways

Based on its structural features, 5-(2-Chloronicotinoyl)-2-furoic acid can participate in a variety of non-covalent interactions within a protein binding site. cambridgemedchemconsulting.com

Hydrogen Bonding: The carboxylic acid is a potent hydrogen bond donor and acceptor. The pyridine nitrogen and the carbonyl oxygen are also potential hydrogen bond acceptors.

Ionic Interactions: The deprotonated carboxylate can form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine.

Pi-Stacking and Pi-Cation Interactions: The aromatic furan and pyridine rings can engage in pi-pi stacking with aromatic amino acid side chains such as phenylalanine, tyrosine, or tryptophan. The pyridinium form could also participate in pi-cation interactions. researchgate.net

Halogen Bonding: The chlorine atom on the pyridine ring could potentially form a halogen bond with an electron-rich atom like oxygen or nitrogen in the binding site, an interaction known to contribute to binding affinity. cambridgemedchemconsulting.com

Hydrophobic Interactions: The chloropyridine moiety can engage in hydrophobic interactions with nonpolar residues.

Synthetic Utility and Broad Applications in Chemical Sciences

Role as a Key Intermediate in Pharmaceutical and Medicinal Chemistry Research

The combination of a halogenated pyridine (B92270) and a furoic acid scaffold within a single molecule suggests significant potential for 5-(2-Chloronicotinoyl)-2-furoic acid in the field of medicinal chemistry. Both pyridine and furan (B31954) rings are prevalent structural units in a wide array of pharmacologically active compounds.

The structure of 5-(2-Chloronicotinoyl)-2-furoic acid serves as a foundational scaffold for the generation of new molecular entities in drug discovery programs. The carboxylic acid group on the furan ring allows for a variety of chemical modifications, such as amidation or esterification, to create libraries of derivatives. These modifications can be used to explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

The 2-chloropyridine (B119429) moiety is a key reactive handle. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups, including amines, alcohols, and thiols. This versatility enables medicinal chemists to construct a wide range of novel heterocyclic scaffolds. For instance, derivatives of the related 2-chloronicotinic acid have been utilized as intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The incorporation of the furoic acid portion adds another layer of structural diversity and potential biological activity. Furan-containing compounds have demonstrated a broad spectrum of biological effects, including antimicrobial and anticancer properties.

| Feature | Potential for Scaffold Development |

| Carboxylic Acid Group | Enables formation of amides, esters, and other derivatives to modulate properties. |

| 2-Chloropyridine Moiety | Facilitates nucleophilic substitution to introduce diverse chemical functionalities. |

| Combined Heterocycles | Offers a unique three-dimensional structure for interaction with biological targets. |

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in modern drug design to address complex diseases and combat drug resistance. 5-(2-Chloronicotinoyl)-2-furoic acid is an ideal candidate for the synthesis of such hybrid molecules.

By reacting the carboxylic acid function with another biologically active molecule containing a suitable functional group (e.g., an amine or alcohol), a hybrid compound with potentially synergistic or additive effects can be created. For example, the nicotinoyl fragment is a component of several vitamins and coenzymes, while furoic acid derivatives have been investigated for various therapeutic applications. The linkage of these two components could lead to novel molecules with unique pharmacological profiles. The design of hybrid molecules often aims to improve efficacy, reduce side effects, and overcome resistance mechanisms by acting on multiple biological targets simultaneously.

Applications in Agrochemical Research and Development

The structural elements of 5-(2-Chloronicotinoyl)-2-furoic acid are also found in several commercially important agrochemicals. This suggests a strong potential for this compound to serve as a precursor in the development of new crop protection agents.

The 2-chloropyridine core is a well-established toxophore in a number of insecticides and fungicides. For example, the related intermediate 2-chloronicotinoyl chloride is a key building block for the synthesis of the herbicide nicosulfuron (B1678754) and the fungicide boscalid. This highlights the importance of the 2-chloropyridine scaffold in creating molecules with potent biological activity against agricultural pests and diseases.

The furoic acid moiety also has relevance in agrochemicals. For instance, 2-furoic acid itself has been shown to possess nematicidal activity, demonstrating its potential for controlling plant-parasitic nematodes. The combination of these two active fragments in 5-(2-Chloronicotinoyl)-2-furoic acid could lead to the development of new agrochemicals with a broader spectrum of activity or a novel mode of action. The carboxylic acid group provides a convenient point for derivatization to optimize the compound's efficacy, selectivity, and environmental profile.

| Agrochemical Class | Relevant Structural Moiety | Example of Related Commercial Product |

| Herbicides | 2-Chloropyridine | Nicosulfuron |

| Fungicides | 2-Chloropyridine | Boscalid |

| Nematicides | Furoic Acid | Not applicable (based on research findings) |

The development of new agrochemicals is increasingly focused on sustainability, including improved biodegradability and reduced environmental impact. Furan derivatives, being derivable from biomass, are considered a platform for creating more sustainable chemical products. The use of 5-(2-Chloronicotinoyl)-2-furoic acid, with its furan component, aligns with the principles of green chemistry and the development of bio-based agrochemicals.

By modifying the structure of 5-(2-Chloronicotinoyl)-2-furoic acid, it may be possible to design new crop protection agents that are effective against target pests while having a more favorable environmental fate. The inherent reactivity of the molecule allows for the introduction of functional groups that can enhance its biodegradability or reduce its off-target toxicity. Research into furan-based compounds for agriculture is an active area, with the goal of creating effective and environmentally benign solutions for crop protection.

Potential Contributions to Advanced Materials and Fine Chemical Synthesis

Beyond the life sciences, the reactive nature of 5-(2-Chloronicotinoyl)-2-furoic acid suggests its potential as a monomer or building block in the synthesis of advanced materials and other fine chemicals.

The presence of two distinct reactive sites—the carboxylic acid and the chloro-pyridine group—opens up possibilities for its use in polymerization reactions. For example, the carboxylic acid could be used to form polyesters or polyamides, while the pyridine ring could be incorporated to impart specific properties such as thermal stability, conductivity, or metal-coordinating ability to the resulting polymer. Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are being explored as bio-based alternatives to petroleum-derived plastics like PET. The incorporation of a nitrogen-containing heterocyclic ring like pyridine could further enhance the functional properties of such materials.

In the realm of fine chemical synthesis, 5-(2-Chloronicotinoyl)-2-furoic acid can serve as a versatile starting material for the construction of more complex molecules. The ability to selectively react at either the carboxylic acid or the chloropyridine site allows for a stepwise and controlled synthesis of elaborate chemical structures that may find use as ligands for catalysis, components of molecular sensors, or intermediates for other high-value chemical products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.